molecular formula C22H14N2O6 B4990334 N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-(4-nitrophenoxy)acetamide

N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-(4-nitrophenoxy)acetamide

Cat. No. B4990334
M. Wt: 402.4 g/mol
InChI Key: VTGZZANIFGILHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-(4-nitrophenoxy)acetamide, also known as DRAQ5, is a fluorescent dye that is widely used in scientific research. It is a member of the anthraquinone family of dyes and is commonly used to stain DNA in living and fixed cells. DRAQ5 has gained popularity due to its ability to penetrate cell membranes and bind to DNA without causing significant damage to the cells.

Mechanism of Action

N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-(4-nitrophenoxy)acetamide binds to DNA by intercalating between the base pairs of the double helix. This results in an increase in the fluorescence of the dye, which can be detected using a fluorescence microscope or flow cytometer. The binding of N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-(4-nitrophenoxy)acetamide to DNA does not interfere with the normal functioning of the DNA molecule, making it an ideal dye for studying DNA in living cells.
Biochemical and Physiological Effects
N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-(4-nitrophenoxy)acetamide has been shown to have minimal toxicity in living cells. It does not cause significant DNA damage or interfere with cell division. However, it can induce apoptosis in some cell types at high concentrations. N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-(4-nitrophenoxy)acetamide has also been shown to inhibit the activity of some enzymes involved in DNA replication and repair.

Advantages and Limitations for Lab Experiments

N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-(4-nitrophenoxy)acetamide has several advantages over other DNA dyes. It has a high binding affinity for DNA, which allows for the detection of low levels of DNA in cells. It is also compatible with a wide range of fixatives and staining protocols, making it a versatile dye for scientific research. However, N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-(4-nitrophenoxy)acetamide has some limitations. It is not suitable for use in live-cell imaging due to its low photostability. It also has a relatively low quantum yield, which can make it difficult to detect in some applications.

Future Directions

There are several future directions for the use of N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-(4-nitrophenoxy)acetamide in scientific research. One area of interest is the development of new applications for the dye, such as the detection of DNA damage and the study of chromatin structure. Another area of interest is the development of new derivatives of N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-(4-nitrophenoxy)acetamide with improved photostability and quantum yield. Finally, there is a need for further research into the mechanism of action of N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-(4-nitrophenoxy)acetamide and its effects on cellular processes.

Synthesis Methods

The synthesis of N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-(4-nitrophenoxy)acetamide involves the reaction of 2,4-dinitrophenol with 2-bromoacetophenone to form 2-(4-nitrophenoxy)acetophenone. This intermediate is then reacted with 9,10-anthraquinone-2,7-disulfonyl chloride to form N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-(4-nitrophenoxy)acetamide. The final product is obtained through a purification process that involves recrystallization from a suitable solvent.

Scientific Research Applications

N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-(4-nitrophenoxy)acetamide is commonly used in scientific research as a fluorescent dye to stain DNA in living and fixed cells. It is used in a wide range of applications, including cell cycle analysis, apoptosis detection, and cell proliferation studies. N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-(4-nitrophenoxy)acetamide is also used in flow cytometry, confocal microscopy, and high-content screening.

properties

IUPAC Name

N-(9,10-dioxoanthracen-2-yl)-2-(4-nitrophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14N2O6/c25-20(12-30-15-8-6-14(7-9-15)24(28)29)23-13-5-10-18-19(11-13)22(27)17-4-2-1-3-16(17)21(18)26/h1-11H,12H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTGZZANIFGILHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)NC(=O)COC4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-(4-nitrophenoxy)acetamide

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